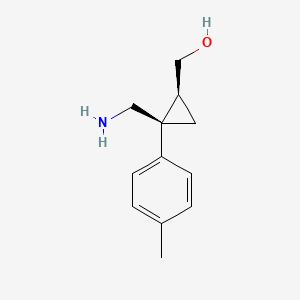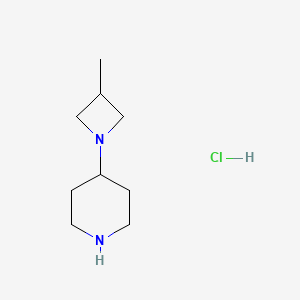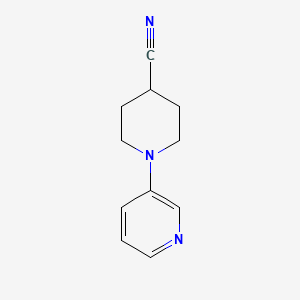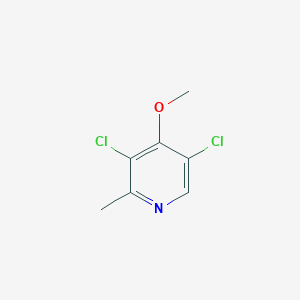![molecular formula C9H9NO2S B11904725 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of an aminomethyl group attached to the benzothiophene ring, along with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide can be achieved through several methods. One notable approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This method utilizes constant current electrolysis in an undivided electrolytic cell at room temperature, with graphite felt electrodes and a co-solvent system of hexafluoroisopropanol and nitromethane . The reaction proceeds via a quaternary spirocyclization intermediate, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical synthesis method mentioned above provides a scalable and efficient route for its production. The use of electrochemical techniques offers advantages such as mild reaction conditions and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide involves its interaction with molecular targets such as STAT3. By inhibiting the activity of STAT3, the compound disrupts the signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of cell death in cancer cells . Additionally, the compound affects mitotic spindle formation, further contributing to its anticancer properties.
Comparison with Similar Compounds
6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic): A potent STAT3 inhibitor with several biological effects.
6-[(4-Methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071): An analogue with optimized physicochemical properties and enhanced blood-brain barrier permeability.
Uniqueness: 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide stands out due to its specific aminomethyl substitution, which imparts unique chemical reactivity and biological activity. Its ability to inhibit STAT3 and affect mitotic spindle formation distinguishes it from other benzothiophene derivatives.
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(1,1-dioxo-1-benzothiophen-6-yl)methanamine |
InChI |
InChI=1S/C9H9NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-5H,6,10H2 |
InChI Key |
RIALDOWEJLEYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


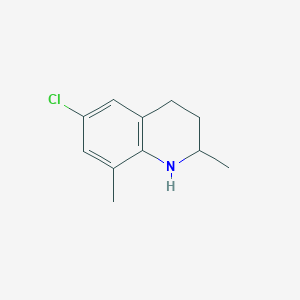
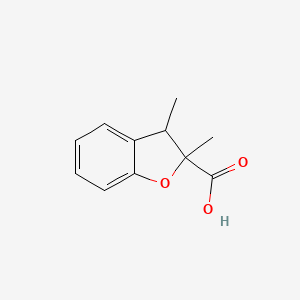

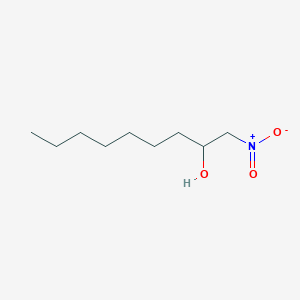
![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)


![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)

